molecular formula C13H14F2O3 B1325282 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid CAS No. 898766-37-5

7-(2,5-Difluorophenyl)-7-oxoheptanoic acid

Cat. No.: B1325282
CAS No.: 898766-37-5
M. Wt: 256.24 g/mol
InChI Key: XXUWOZUDVIXQLD-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzene and heptanoic acid.

    Formation of Intermediate: The 2,5-difluorobenzene undergoes a Friedel-Crafts acylation reaction with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 7-(2,5-difluorophenyl)heptanoic acid.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation and oxidation reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Difluorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-(2,5-Difluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It may modulate biochemical pathways related to inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    7-(2,4-Difluorophenyl)-7-oxoheptanoic acid: Similar structure with different fluorine substitution pattern.

    7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid: Chlorine atoms instead of fluorine.

    7-(2,5-Difluorophenyl)-7-hydroxyheptanoic acid: Hydroxyl group instead of ketone.

Uniqueness

7-(2,5-Difluorophenyl)-7-oxoheptanoic acid is unique due to the specific positioning of the difluorophenyl group and the ketone functional group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-(2,5-difluorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-9-6-7-11(15)10(8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUWOZUDVIXQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645335
Record name 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-37-5
Record name 2,5-Difluoro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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